molecular formula C9H9BrClF B13601744 2-(2-Bromopropyl)-1-chloro-3-fluorobenzene

2-(2-Bromopropyl)-1-chloro-3-fluorobenzene

Cat. No.: B13601744
M. Wt: 251.52 g/mol
InChI Key: HNIXVWMLRKIJRO-UHFFFAOYSA-N
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Description

2-(2-Bromopropyl)-1-chloro-3-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromopropyl)-1-chloro-3-fluorobenzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 1-chloro-3-fluorobenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromopropyl)-1-chloro-3-fluorobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.

    Oxidation and Reduction: The aromatic ring can be subjected to oxidation or reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of 2-(2-Hydroxypropyl)-1-chloro-3-fluorobenzene.

    Elimination Reactions: Formation of 1-chloro-3-fluorostyrene.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

Scientific Research Applications

2-(2-Bromopropyl)-1-chloro-3-fluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting cancer and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromopropyl)-1-chloro-3-fluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    2-Bromopropane: A simpler halogenated hydrocarbon used in organic synthesis.

    1-Chloro-3-fluorobenzene: A precursor in the synthesis of various fluorinated aromatic compounds.

    2-Bromo-1-phenylpropane: A related compound with similar reactivity but different substitution pattern.

Uniqueness

2-(2-Bromopropyl)-1-chloro-3-fluorobenzene is unique due to the presence of three different halogens on the benzene ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate for the synthesis of complex molecules with specific functional groups.

Properties

Molecular Formula

C9H9BrClF

Molecular Weight

251.52 g/mol

IUPAC Name

2-(2-bromopropyl)-1-chloro-3-fluorobenzene

InChI

InChI=1S/C9H9BrClF/c1-6(10)5-7-8(11)3-2-4-9(7)12/h2-4,6H,5H2,1H3

InChI Key

HNIXVWMLRKIJRO-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C=CC=C1Cl)F)Br

Origin of Product

United States

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